molecular formula C30H22F3NO3 B14174416 1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217684-32-6

1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14174416
CAS No.: 1217684-32-6
M. Wt: 501.5 g/mol
InChI Key: VYNFQXLDWBYRKE-UHFFFAOYSA-N
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Description

1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds . The final product is achieved through a series of reactions involving cyclization and acetylation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl phenyl group.

    Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and progression in cancer models.

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and FGFR inhibitors like AZD4547 and Erdafitinib . Compared to these, 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione may offer unique advantages in terms of its molecular structure and potential efficacy. The trifluoromethyl group, in particular, can enhance its binding affinity and specificity for certain targets.

Properties

CAS No.

1217684-32-6

Molecular Formula

C30H22F3NO3

Molecular Weight

501.5 g/mol

IUPAC Name

1-acetyl-8-methyl-2-[4-(trifluoromethyl)phenyl]spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C30H22F3NO3/c1-16-7-8-18-11-14-24-29(27(36)21-5-3-4-6-22(21)28(29)37)25(26(17(2)35)34(24)23(18)15-16)19-9-12-20(13-10-19)30(31,32)33/h3-15,24-26H,1-2H3

InChI Key

VYNFQXLDWBYRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3N2C(C(C34C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(F)(F)F)C(=O)C)C=C1

Origin of Product

United States

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